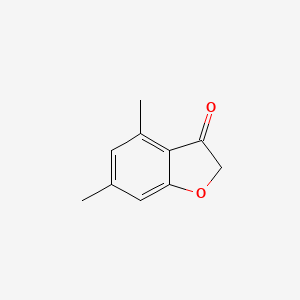
4,6-Dimethyl-3(2H)-benzofuranone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4,6-Dimethyl-3(2H)-benzofuranone has been reported. For instance, ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate and ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy) butanoate were synthesized . The structures of these compounds were identified by elemental analysis, FTIR, and 1H NMR .Molecular Structure Analysis
The molecular structure of compounds similar to 4,6-Dimethyl-3(2H)-benzofuranone has been analyzed using various techniques. For example, the structures of newly formed compounds were identified by elemental analysis, FTIR, and 1H NMR . The ground-state and excited-state properties were investigated using the density functional theory (DFT) and the time-dependent density functional theory (TDDFT) methods .Chemical Reactions Analysis
The chemical reactivity of compounds similar to 4,6-Dimethyl-3(2H)-benzofuranone has been studied. For instance, refluxing of cyanoacetanilides with acetylacetone furnished 4-substituted phenyl-4,6-dimethyl-3-cyano–2-pyridones .Aplicaciones Científicas De Investigación
Antioxidant Properties
- Thermodynamic Analysis and Antioxidant Application : A study investigated the structure and thermodynamic properties of benzofuranone-typical compounds, including 4,6-Dimethyl-3(2H)-benzofuranone derivatives, demonstrating their potential as efficient antioxidants. The research highlighted their good hydrogen-atom-donating capabilities and middle-strong proton donating properties, suggesting their application in antioxidant solutions (Zhu et al., 2011).
Structural and Spectroscopic Analysis
- Spectroscopic Characterization : Another study focused on the structural and spectroscopic characteristics of 4,6-Dimethyl-benzofuran-3-yl-acetic acid hydrazide, a derivative of 4,6-Dimethyl-3(2H)-benzofuranone. This included analysis through various spectroscopic methods and quantum chemical computations, offering insights into the molecular structure and interactions present in the compound (Khemalapure et al., 2020).
Synthetic Chemistry
- Synthesis of Derivatives : Research on the Darzens reaction of 2-Bromo-4,6-dimethoxy-3(2H)-benzofuranone with aromatic aldehydes explored the synthesis of flavonoid-derived epoxides, demonstrating the chemical reactivity and applicability of benzofuranone derivatives in synthesizing complex organic compounds (Ottersbach et al., 2008).
Chemical Properties and Reactions
- Electrochemical Synthesis : A study presented a novel electrochemical method for synthesizing new benzofuran derivatives, showcasing an efficient and environmentally friendly approach to chemical synthesis involving 4,6-Dimethyl-3(2H)-benzofuranone derivatives (Nematollahi et al., 2004).
Pharmaceutical Applications
- Potential Anti-Cancer Leads : Research on the computational design and synthesis of 4,6-dihydroxy-2-phenyl-1-benzofuran-3(2H)-one derivatives explored their potential as new leads for anti-cancer activity. This highlights the role of 4,6-Dimethyl-3(2H)-benzofuranone in the development of novel pharmaceutical compounds (Doonaboyina et al., 2019).
Safety and Hazards
Direcciones Futuras
The rapid development in bacterial resistance to many groups of known antibiotics has led researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of similar structures aimed at the development of promising antibacterial agents .
Propiedades
IUPAC Name |
4,6-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)10-8(11)5-12-9(10)4-6/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSHVVAZDXSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)COC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301420 | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3(2H)-benzofuranone | |
CAS RN |
20895-44-7 | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20895-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



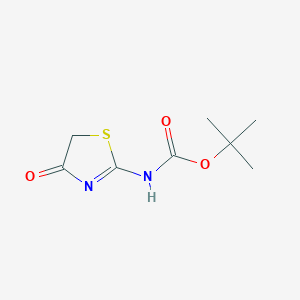


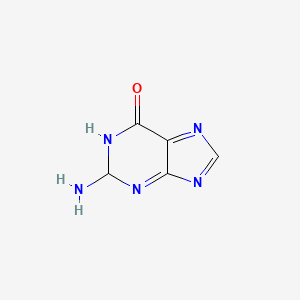


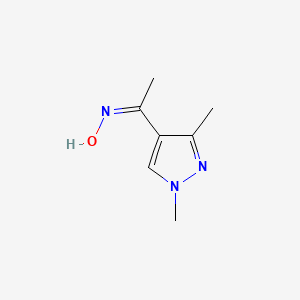
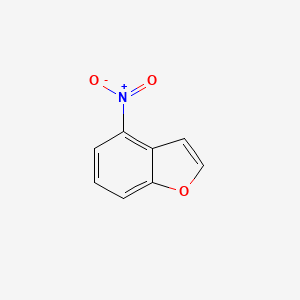

![3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile](/img/structure/B7810247.png)
![L-Proline, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B7810251.png)
![S-benzyl-N-[(4-chlorophenyl)sulfonyl]-L-cysteine](/img/structure/B7810253.png)